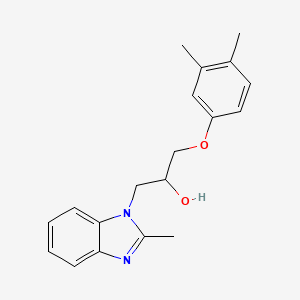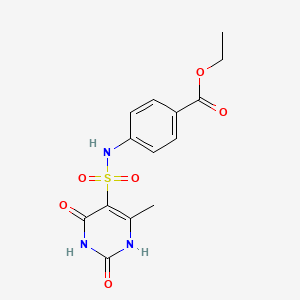![molecular formula C18H15N3O B11301250 5-[(1-naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11301250.png)
5-[(1-naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-ナフチルメチル)アミノ]-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、ベンゾイミダゾール基とナフチルメチル基の両方を含有する複素環式化合物です。
2. 製法
合成経路と反応条件: 5-[(1-ナフチルメチル)アミノ]-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンの合成は、通常、1-ナフチルメチルアミンと5-アミノ-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンを特定の条件下で反応させることから始まります。この反応は、通常、適切な溶媒と触媒の存在下で行われ、目的の生成物の形成を促進します。
工業生産方法: この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件が使用されます。これには、温度、圧力、および反応物の濃度を制御することが含まれます。連続フローリアクターやその他の先端技術を使用すると、生産プロセスの効率をさらに高めることができます。
反応の種類:
酸化: この化合物は酸化反応を受けることができ、さまざまな酸化された誘導体の形成につながります。
還元: 還元反応は、この化合物を還元型に変換することができ、これは異なる特性と用途を持つ可能性があります。
置換: この化合物は、1つまたは複数の官能基が他の基に置き換わる置換反応に関与することができます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。
置換試薬: ハロゲン化剤と求核剤は、置換反応によく使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はナフチルメチル誘導体を生成する可能性があり、還元はベンゾイミダゾール誘導体を生成する可能性があります。
4. 科学研究における用途
化学: この化合物は、有機合成におけるビルディングブロックとして使用され、より複雑な分子の作成を可能にします。また、その潜在的な触媒特性についても研究されています。
生物学: 生物学的研究では、この化合物は生物活性分子の可能性について調査されています。それは、抗菌性、抗がん性、またはその他の治療特性を示す可能性があります。
医学: この化合物は、創薬における潜在的な用途について調査されています。そのユニークな構造により、さまざまな生物学的標的に結合することができ、新しい医薬品の候補となります。
工業: 工業部門では、この化合物は、安定性や反応性の向上など、特定の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(NAPHTHALEN-1-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the reaction of naphthalen-1-ylmethylamine with a benzodiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
5-{[(NAPHTHALEN-1-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule, enhancing its versatility for further modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized benzodiazole compounds.
科学的研究の応用
5-{[(NAPHTHALEN-1-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a valuable tool for studying various biochemical pathways and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for conditions such as cancer, inflammation, and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
作用機序
5-[(1-ナフチルメチル)アミノ]-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれます。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。関与する正確な経路は、この化合物が使用される特定の用途と状況によって異なります。
類似の化合物:
- 5-アミノ-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オン
- 1-ナフチルメチルアミン
- 6-アミノ-2-[(1-ナフチルメチル)アミノ]-3,7-ジヒドロ-8H-イミダゾ[4,5-g]キナゾリン-8-オン
比較: 類似の化合物と比較して、5-[(1-ナフチルメチル)アミノ]-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、ベンゾイミダゾールとナフチルメチルの構造を組み合わせています。この二重の機能により、幅広い化学反応に参加し、さまざまな生物学的標的と相互作用することができます。そのユニークな特性により、さまざまな科学的および産業的用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Imidazole Derivatives: Like benzodiazoles, imidazoles are heterocyclic compounds with significant pharmacological potential.
Quinazoline Derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
5-{[(NAPHTHALEN-1-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its unique combination of a naphthalene moiety and a benzodiazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H15N3O |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
5-(naphthalen-1-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H15N3O/c22-18-20-16-9-8-14(10-17(16)21-18)19-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10,19H,11H2,(H2,20,21,22) |
InChIキー |
VLMHLFHRQVSJTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=CC4=C(C=C3)NC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide](/img/structure/B11301174.png)



![3-Methyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11301193.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11301196.png)
![1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B11301199.png)
![butyl 4-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11301204.png)
![4-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11301227.png)
![N-(3-chloro-2-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11301229.png)
![N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11301232.png)

![4-methyl-N-(4-methylphenyl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B11301248.png)
![N-(2-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11301255.png)
